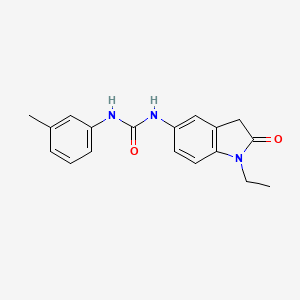

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea

Description

Properties

IUPAC Name |

1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-3-21-16-8-7-15(10-13(16)11-17(21)22)20-18(23)19-14-6-4-5-12(2)9-14/h4-10H,3,11H2,1-2H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSIVNKEUNVSRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea typically involves the reaction of an appropriate isocyanate with an amine. One possible synthetic route could be:

Starting Materials: 1-Ethyl-2-oxoindoline and m-tolyl isocyanate.

Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions.

Procedure: The amine (1-Ethyl-2-oxoindoline) is added to a solution of the isocyanate (m-tolyl isocyanate) in the solvent. The mixture is then heated to reflux for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an amine derivative.

Scientific Research Applications

It appears that the search results do not contain information regarding applications of the compound "1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea". However, the search results do provide information on similar compounds, isatin derivatives, and urea derivatives, which can be used to infer the potential applications of "1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea" in scientific research .

Chemical Information

Here is some basic chemical information for "1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea":

- Common Name : 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea

- CAS Number : 1171080-98-0

- Molecular Weight : 309.4

- Molecular Formula :

Potential Applications Based on Structural Similarities

Given that "1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea" is a urea derivative containing an oxoindoline moiety, its potential applications can be inferred from the known uses of similar compounds.

Isatin Derivatives

Isatin (indole-1H-2,3-dione) is a therapeutic fragment used in drug design and development . Isatin derivatives have demonstrated diverse biological activities, including anticancer properties .

Potential applications of isatin derivatives:

- Anticancer Agents : Isatin derivatives have shown activity against various cancer cell lines . For example, certain triazole-tethered isatin hybrids have demonstrated cytotoxicity towards MGC-803, DU145, and SH-SY5Y cells . Some isatin derivatives have also been found to inhibit tubulin polymerization, disrupting microtubules in cancer cells .

- Multi-kinase Inhibitors : Certain ureido-series isatin derivatives have been identified as potent multi-kinase inhibitors, with activity against VEGFR-2, FGFR-1, and PDGFR-b . These kinases are involved in various cellular processes, including cell growth, differentiation, and angiogenesis, making them potential targets for cancer therapy .

- Antibacterial agents : Some Schiff bases, which can be derived from isatins, have demonstrated antibacterial activity .

Urea Derivatives

Urea derivatives are a broad class of compounds with diverse applications in chemistry, biology, and materials science.

Potential applications of urea derivatives:

- Anti-inflammatory and Antibacterial Properties : Some urea derivatives have demonstrated anti-inflammatory and antibacterial properties.

- ** антиbiofilm agents**: Some Schiff bases containing urea have demonstrated antibiofilm potential .

Research into "1-(3,4-Dimethoxybenzyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea"

- Biological Activity : 1-(3,4-Dimethoxybenzyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea, a related urea derivative, has potential biological activities, such as anti-inflammatory, antibacterial, and anticancer properties. Its activity is attributed to interactions with molecular targets like enzymes or receptors, influencing biological pathways.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The indolinone moiety may play a crucial role in binding to these targets.

Comparison with Similar Compounds

Key Observations :

- The m-tolyl substituent in the first compound yields a lower melting point (158–160°C) compared to the p-tolyl analog (160–164°C), likely due to reduced symmetry and packing efficiency.

- Trifluoromethyl groups increase melting points (265–267°C) due to enhanced polarity and molecular weight .

Urea Derivatives with Heterocyclic Cores

Thiadiazolyl Core ()

The compound 1-(5-((2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)-3-(m-tolyl)urea (8i) features a thiadiazole core instead of indolinone:

Pyrazolyl Core ()

1-(3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-yl)-3-(2-(2-morpholinoethoxy)phenyl)urea (28c):

Urea Derivatives with Quinazoline Cores ()

Compounds 8a and 8b incorporate quinazoline cores linked to m-tolylurea groups:

Key Observations :

- The m-tolylurea group in 8b contributes to strong hydrogen bonding with EGFR residues (e.g., Met793), enhancing potency (IC50 = 14.8 nM).

- Fluorination improves activity by modulating electronic properties and binding affinity .

Indolinone-Based Analogs ()

- Core Feature : The ethyl group at the indole N1 position improves metabolic stability.

- Bioactivity: Indolinones are associated with anticancer and anti-inflammatory activities .

Biological Activity

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea is a synthetic compound belonging to the class of urea derivatives, characterized by its unique structural features that include an indolinone core and a urea linkage. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

Chemical Structure

The chemical structure of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea can be represented as follows:

This compound features an indolinone moiety which is crucial for its biological interactions.

The biological activity of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Binding : It may modulate the activity of various receptors involved in signal transduction, influencing cellular responses such as proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds similar to 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea exhibit significant anticancer properties. For instance, studies have demonstrated that related indolinone derivatives show micromolar activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells. The IC50 values for these compounds often range from 10 µM to 20 µM, suggesting moderate potency against these cell lines .

Neuroprotective Effects

Some derivatives have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases. Mechanistic studies suggest that these compounds may inhibit neuroinflammation and oxidative stress through pathways such as NF-kB signaling .

Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer potential of various urea derivatives, 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea was tested against human monocytic cell lines (U937, THP-1). The results indicated that this compound exhibited an IC50 value of approximately 16.23 µM against U937 cells, which was comparable to established chemotherapeutic agents like etoposide .

Study 2: Neuroprotective Mechanism

Another research effort focused on the neuroprotective effects of related indolinone compounds in scopolamine-induced Alzheimer's disease models. These studies highlighted the ability of the compounds to improve cognitive deficits and reduce neuroinflammatory markers, supporting their potential therapeutic application in neurodegenerative disorders .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.